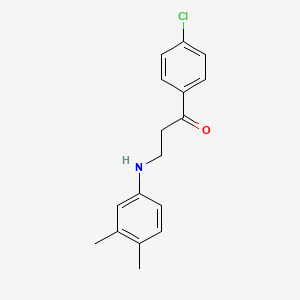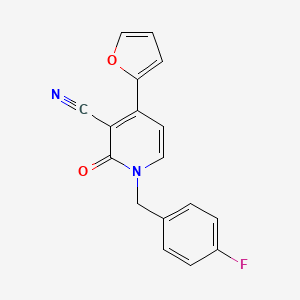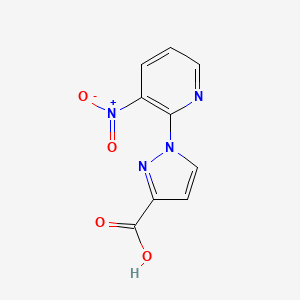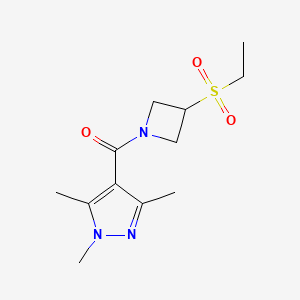
N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide" is a derivative of the 1,2,3,4-tetrahydroquinazoline class, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of tetrahydroquinazoline derivatives has been studied for various biological activities, including antitumor and anticonvulsant properties. These compounds are characterized by a quinazoline nucleus with a carboxamide group, which can be modified to yield different derivatives with varying biological activities.
Synthesis Analysis
The synthesis of tetrahydroquinazoline derivatives can be achieved through various methods. For instance, the conversion of carboxylic acids to the corresponding carboxamides can be mediated by niobium pentachloride under mild conditions, as described in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Although the specific synthesis of the compound is not detailed, similar methods could potentially be applied, involving benzylic lithiation and subsequent reactions to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of tetrahydroquinazoline derivatives is crucial for their biological activity. The crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was determined, which provides insights into the potential conformation and electronic distribution of the molecule . This information is valuable for understanding the interaction of such compounds with biological targets. The molecular structure of the compound would likely exhibit similar characteristics, with the presence of a carboxamide group and a fluorobenzyl moiety influencing its biological interactions.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinazoline derivatives is influenced by their functional groups. The carboxamide moiety, in particular, is a site for potential chemical reactions. The synthesis of related compounds involves condensation reactions, cyclization, and other transformations that can be used to modify the core structure and introduce various substituents . These reactions are essential for the design and synthesis of new derivatives with desired biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinazoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a fluorobenzyl group and a carboxamide linkage in the compound of interest would affect its lipophilicity and hydrogen bonding potential, which in turn influence its pharmacokinetic and pharmacodynamic profiles. The anticonvulsant activity of similar N-substituted tetrahydroquinazoline derivatives has been evaluated, showing that these compounds can exhibit potent activities with varying degrees of neurotoxicity . The cytotoxic activity of related compounds has also been studied, with certain derivatives showing substantial growth delays in tumor models . These studies suggest that the compound may also possess significant biological activities, which would be influenced by its physical and chemical properties.
Scientific Research Applications
Synthesis and Structural Analysis
N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential in various scientific applications. While direct studies on this specific compound are limited, research on structurally related compounds provides insights into its potential uses and the methodologies that could be applied for its synthesis and analysis.
- Synthesis Methods : A practical method for converting carboxylic acids to corresponding carboxamides, mediated by niobium pentachloride under mild conditions, has been described, which could be relevant for synthesizing compounds like this compound (Nery et al., 2003). This suggests a potential pathway for the synthesis of structurally similar compounds.
- Structure-Activity Relationships (SAR) : Studies on the 2,4-diaminoquinazoline series as anti-tubercular agents reveal the importance of structure-activity relationships in enhancing potency and selectivity (Odingo et al., 2014). By systematically examining segments of representative molecules, key determinants of activity can be identified, which is crucial for the development of therapeutic agents.
Potential Therapeutic Applications
The research on compounds within the quinazoline and related families shows promise for therapeutic applications, notably in combating infectious diseases and in drug discovery targeting specific biochemical pathways.
- Antibacterial and Antifungal Activities : Compounds similar to this compound have been evaluated for their antibacterial and antifungal properties. For example, temafloxacin hydrochloride shows potent broad-spectrum antimicrobial activity, hinting at the potential antibacterial uses of quinazoline derivatives (Chu et al., 1991).
- Modulation of Multidrug Resistance (MDR) : Isoquinoline derivatives have been studied for their ability to modulate multidrug resistance in cancer therapy, offering a promising avenue for the application of quinazoline derivatives in overcoming drug resistance in cancer cells (Ma et al., 2004).
Advanced Imaging and Diagnostic Applications
The development of fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) highlights the utility of fluorinated compounds in diagnostic imaging. These studies suggest potential roles for fluorinated quinazoline derivatives in the field of oncological imaging, improving the detection and characterization of tumors (Tu et al., 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-fluorobenzaldehyde with 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by reduction and acylation to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in methanol using hydrochloric acid as a catalyst to form N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Reduction of N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with sodium borohydride in methanol to form N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Step 3: Acylation of N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide with acetic anhydride and pyridine in diethyl ether to form the final product, N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS RN |
892287-73-9 |
Molecular Formula |
C21H22FN3O3 |
Molecular Weight |
383.423 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22FN3O3/c1-2-3-4-11-25-20(27)17-10-7-15(12-18(17)24-21(25)28)19(26)23-13-14-5-8-16(22)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
JGWYIBIVRAMNHC-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)
![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)
![3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2529722.png)
![N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2529723.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2529726.png)

![6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529732.png)
![6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529733.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-difluorophenyl)methanone](/img/structure/B2529735.png)


![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)